Bicyclo[2.1.1]hexane-1-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bicyclo[2.1.1]hexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-6(9)7-2-1-5(3-7)4-7/h5H,1-4H2,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOABUWSTCXPWNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20901484 | |
| Record name | NoName_607 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20901484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64725-77-5 | |
| Record name | bicyclo[2.1.1]hexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Bicyclo 2.1.1 Hexane 1 Carboxylic Acid and Its Derivatives
Strategic Challenges in Bicyclo[2.1.1]hexane-1-carboxylic Acid Synthesis
The synthesis of this compound is a notable challenge in organic chemistry due to the inherent structural features of the bicyclic system. The primary hurdles for chemists are managing the significant ring strain and inherent reactivity, controlling regioselectivity and stereochemistry, and developing scalable and efficient synthetic pathways.
Managing Ring Strain and Reactivity
The bicyclo[2.1.1]hexane framework is characterized by substantial ring strain, a consequence of its compact and rigid bridged structure. This high degree of strain significantly influences the molecule's reactivity. The molecule contains all ring sizes from three to seven, including a highly strained bicyclo[2.1.1]hexanone unit, which is an unprecedented structural feature in natural products. acs.org This inherent strain makes the bicyclic core susceptible to rearrangement reactions, and intermediates in synthetic pathways can be unstable. Synthetic strategies must therefore be carefully designed to either accommodate or strategically release this strain to achieve the desired product without unwanted side reactions. The reactivity of the bridgehead positions and the bridge carbons differs, adding another layer of complexity to functionalization attempts. rsc.org
Control of Regioselectivity and Stereochemistry
Achieving precise control over the placement of functional groups (regioselectivity) and their spatial orientation (stereochemistry) is a critical challenge in the synthesis of substituted bicyclo[2.1.1]hexanes. The rigid, three-dimensional structure of the bicyclic core means that even subtle changes in substrate or reaction conditions can lead to different isomers. For instance, in cycloaddition reactions, the formation of the desired "crossed" bicyclo[2.1.1]hexane adduct versus the "straight" bicyclo[2.2.0]hexane adduct is a significant regiochemical consideration that depends on the substitution pattern of the starting materials. acs.orgresearchgate.net Furthermore, the creation of multiple stereocenters during the synthesis requires methods that can selectively produce one stereoisomer over others, often necessitating the use of chiral catalysts or auxiliaries. The development of catalyst-controlled methods is a powerful strategy to address the challenge of achieving precise chemoselectivity. nih.gov
Cycloaddition Reactions for Bicyclo[2.1.1]hexane Core Construction
Cycloaddition reactions are a cornerstone in the synthesis of the bicyclo[2.1.1]hexane core, providing a powerful means to construct the strained bicyclic framework in a single step. Among these, photochemical [2+2] cycloadditions have proven to be particularly effective.
Intramolecular Photochemical [2+2] Cycloadditions
Intramolecular photochemical [2+2] cycloadditions are a key strategy for synthesizing the bicyclo[2.1.1]hexane skeleton. This approach involves the irradiation of a molecule containing two tethered alkene functionalities, which then react with each other to form a cyclobutane (B1203170) ring, thereby creating the bridged bicyclic structure.
The intramolecular crossed [2+2] photocycloaddition of 1,5-dienes is a widely used and effective method for constructing the bicyclo[2.1.1]hexane core. nih.govnih.govnih.gov This reaction typically proceeds via the formation of a diradical intermediate upon photoexcitation. thieme-connect.dersc.org The inclusion of a styrene (B11656) moiety in the 1,5-diene substrate is often necessary for efficient photoexcitation. nih.govrsc.org
Recent advancements have demonstrated the use of visible-light photocatalysis for these cycloadditions, which offers a milder and more scalable alternative to direct UV irradiation. rsc.orgacs.orgorganic-chemistry.org This method allows for the synthesis of a wide range of polysubstituted bicyclo[2.1.1]hexanes with various substitution patterns. nih.govrsc.orgrsc.org The regioselectivity of the cycloaddition, leading to the desired "crossed" bicyclo[2.1.1]hexane product, can be influenced by the substitution pattern on the diene. For example, the photocyclization of certain functionalized alkenes can lead to a complete reversal of regioselectivity, yielding "straight" bicyclo[2.2.0]hexane adducts instead. acs.orgresearchgate.net
The following table summarizes selected examples of intramolecular photochemical [2+2] cycloadditions of 1,5-dienes and styrene derivatives to form bicyclo[2.1.1]hexane systems.
| Substrate | Reaction Conditions | Product | Yield (%) | Reference |
| 1,5-Hexadiene with a styrene motif | [Ir{dF(CF3)ppy}2(dtbbpy)]PF6, blue LEDs, THF | 1,4-disubstituted bicyclo[2.1.1]hexane | 89 | rsc.org |
| Phenyl-substituted 1,5-diene | Ir[dF(CF3)ppy]2(dtbpy))PF6 (2 mol %), CH3CN, Blue LEDs | 1-phenylbicyclo[2.1.1]hexan-2-one | 90 | rsc.orgchemrxiv.org |
| 2-Methylene-5-phenylhex-5-enoic acid | Visible light, Ir(dFCF3ppy)2(dtbbpy)PF6, acetone | This compound derivative | 96 | organic-chemistry.org |
| Unsubstituted 1,5-diene with a dioxenone chromophore | Photolysis (300 nm), acetone/acetonitrile | Bicyclo[2.1.1]hexane derivative | Not specified | acs.org |
| Diene with ortho-tolyl substituents | Visible light photocatalysis | No reaction | 0 | rsc.org |
Catalytic Approaches: Triplet Energy Transfer and Photocatalysis
Visible-light-driven photocatalysis, particularly through triplet energy transfer, has emerged as a powerful tool for the synthesis of bicyclo[2.1.1]hexanes. organic-chemistry.orgacs.org This approach allows for the construction of the bicyclic core under mild conditions.
One prominent strategy involves the intramolecular crossed [2+2] photocycloaddition of styrene derivatives. organic-chemistry.orgacs.org In this method, a photocatalyst, such as Ir(dFCF₃ppy)₂(dtbbpy)PF₆, absorbs visible light and transfers its triplet energy to a 1,5-diene substrate. rsc.orgorganic-chemistry.org This energy transfer generates a triplet diradical intermediate, which then undergoes a 5-exo-trig cyclization followed by radical recombination to form the bicyclo[2.1.1]hexane product. rsc.org This process has been shown to be effective for a range of substrates, affording products in good to high yields. acs.org The mechanism is supported by the observation that triplet quenchers, like isoprene, inhibit the reaction. rsc.org
Another approach utilizes the sensitization of a bicyclo[1.1.0]butane (BCB) bearing an aryl ketone substituent, such as a naphthyl ketone. nsf.gov The triplet energy of the aryl ketone can be accessed via sensitization with a suitable photocatalyst like 2-isopropylthioxanthone (B132848) (ITX). nsf.gov The resulting triplet excited state of the BCB undergoes strain-release-induced bond cleavage to form a triplet diradical, which is then trapped by an alkene to furnish the bicyclo[2.1.1]hexane skeleton. nsf.gov
The combination of nucleophilic phosphine (B1218219) catalysis and energy transfer catalysis has also been employed to construct 2-oxabicyclo[2.1.1]hexane scaffolds from allyl alcohols. rsc.org Irradiation of an intermediate with a triplet sensitizer (B1316253) like thioxanthone facilitates a 5-exo-trig cyclization to form the desired bicyclic ether. rsc.org
| Catalytic Approach | Catalyst/Sensitizer | Substrate Type | Key Intermediate | Reference |
|---|---|---|---|---|
| Intramolecular [2+2] Photocycloaddition | Ir(dFCF₃ppy)₂(dtbbpy)PF₆ | Styrene derivatives (1,5-dienes) | Triplet diradical | rsc.orgorganic-chemistry.org |
| BCB Sensitization | 2-Isopropylthioxanthone (ITX) | Naphthyl ketone-substituted BCB | Triplet diradical | nsf.gov |
| Phosphine/Photocatalysis | Thioxanthone | Allyl alcohols | Biradical intermediate | rsc.org |
Enantioselective Strategies for Chiral Bicyclo[2.1.1]hexanes
The development of enantioselective methods to access chiral bicyclo[2.1.1]hexanes is crucial for their application in medicinal chemistry, as the stereochemistry of these rigid scaffolds significantly impacts biological activity. chemrxiv.orgchinesechemsoc.org
One successful strategy employs a Lewis acid-catalyzed intramolecular crossed [2+2] photocycloaddition. chemrxiv.org This method provides access to enantioenriched 1,5-disubstituted bicyclo[2.1.1]hexanes, which are valuable as bioisosteres of ortho-substituted phenyl rings. chemrxiv.org Chiral Lewis acids or Brønsted acids can be used to control the stereochemistry of cycloaddition reactions between bicyclo[1.1.0]butanes and α,β-unsaturated ketones, yielding chiral bicyclo[2.1.1]hexanes with high regio-, diastereo-, and enantioselectivity. acs.org
Another approach involves the catalytic asymmetric [2π+2σ] cycloaddition of bicyclo[1.1.0]butanes with various partners. For instance, the reaction with imines, catalyzed by a chiral Brønsted acid, can produce enantioenriched aza-bicyclo[2.1.1]hexanes. nih.gov Similarly, copper(II)/bisoxazoline ligand complexes catalyze the asymmetric intermolecular [2π+2σ] cycloaddition of BCBs with coumarins and chromenes, affording highly substituted chiral bicyclo[2.1.1]hexanes bearing vicinal tertiary-quaternary stereocenters. sustech.edu.cnacs.org The choice of catalyst and ligand is critical for suppressing background racemic reactions and controlling selectivity. sustech.edu.cnacs.org
Furthermore, dearomative (3+2) cycloadditions of BCBs with naphthalenes have been achieved with high enantioselectivity using a photoexcited Gd(III) catalyst. chinesechemsoc.org The strategic use of relay catalysis, combining a Lewis acid like In(OTf)₃ with a chiral iridium catalyst, has enabled the synthesis of chiral 2-azabicyclo[3.1.1]heptane architectures from BCB ketones and N-allyl carbonates. chinesechemsoc.org
Intermolecular [2σ+2π] Cycloadditions from Bicyclo[1.1.0]butanes
The high strain energy of bicyclo[1.1.0]butanes (BCBs) makes them excellent precursors for constructing bicyclo[2.1.1]hexane systems through intermolecular cycloadditions. chinesechemsoc.orgdiva-portal.org These reactions typically involve the cleavage of the central, highly reactive C-C bond of the BCB.
Transition metals are effective catalysts for the formal [2σ+2π] cycloaddition of BCBs with various π-systems. Copper(I) catalysts have been shown to be particularly effective in promoting the reaction between BCBs and imines, leading to the formation of 2-aza-bicyclo[2.1.1]hexanes. thieme-connect.de Model studies indicate that Cu(OTf)₂ is uniquely capable of activating the BCB, and the use of chiral 8-quinolinyl-oxazoline ligands can induce high levels of enantioselectivity. thieme-connect.de
Titanium catalysis has also been employed for the intermolecular radical-relay [2σ+2π] cycloaddition of BCBs with 1,3-dienes. researchgate.net This method provides bicyclo[2.1.1]hexane scaffolds containing aryl vinyl groups with excellent regioselectivity and trans-selectivity. researchgate.net
Lewis acids can mediate the formal [3+2] cycloaddition of BCBs with silyl (B83357) enol ethers, providing a direct route to functionalized bicyclo[2.1.1]hexanes. researchgate.netnih.govchemrxiv.org This reaction proceeds via a stepwise, two-electron pathway. nih.gov The Lewis acid activates the BCB, which then reacts with the silyl enol ether. researchgate.netchemrxiv.org This methodology is notable for its broad functional group tolerance and its ability to efficiently construct vicinal quaternary carbon centers. nih.govchemrxiv.org The resulting products contain a silyl-protected tertiary alcohol, offering a handle for further synthetic transformations. nih.gov This strategy has also been extended to reactions with conjugated silyl dienol ethers to access bicyclo[4.1.1]octane systems. nih.govchemrxiv.org
| Catalyst Type | Example Catalyst | Reactant Partner | Product Type | Reference |
|---|---|---|---|---|
| Metal-Catalyzed | Cu(OTf)₂ / Chiral Ligand | Imines | Aza-bicyclo[2.1.1]hexanes | thieme-connect.de |
| Metal-Catalyzed | Ti-catalyst | 1,3-Dienes | Vinyl-substituted bicyclo[2.1.1]hexanes | researchgate.net |
| Lewis Acid-Mediated | Sc(OTf)₃ | Silyl Enol Ethers | Hydroxy-substituted bicyclo[2.1.1]hexanes | researchgate.netnih.gov |
In contrast to reductive activation or nucleophilic addition, the oxidative activation of BCBs via photoredox catalysis opens new avenues for their functionalization. diva-portal.orgdiva-portal.orgacs.org Using a strongly oxidizing acridinium (B8443388) organophotocatalyst under visible light irradiation, BCBs can undergo a formal [2σ+2π] cycloaddition with alkenes or aldehydes. diva-portal.orgdiva-portal.orgacs.org
This process involves the single-electron oxidation of the BCB to form a bicyclo[1.1.0]butyl radical cation. acs.orgnih.gov This highly reactive intermediate can then engage in a highly regio- and diastereoselective [2π+2σ] cycloaddition with an alkene coupling partner. nih.gov A key advantage of this method is its broad scope, enabling the cycloaddition of not only activated, styrene-type alkenes but also nonactivated alkenes for the first time in this reaction class. nih.gov The reaction mechanism and regioselectivity can be influenced by the specific BCB and alkene used. diva-portal.orgdiva-portal.org
Intramolecular Formal (3+2) Cycloadditions from Allylated Cyclopropanes
An alternative strategy for synthesizing the bicyclo[2.1.1]hexane core involves the intramolecular formal (3+2) cycloaddition of allylated cyclopropanes. nih.govchemistryviews.org This method provides a pathway to functionalized bicyclo[2.1.1]hexanes under mild conditions.
Rearrangement-Based Approaches to Bicyclo[2.1.1]hexane Systems
Molecular rearrangements are powerful tools in organic synthesis, enabling the construction of complex carbocyclic frameworks from more readily available precursors. For the bicyclo[2.1.1]hexane system, two key rearrangement strategies are prominently featured: the Wolff rearrangement and the Pinacol (B44631) rearrangement.
Wolff Rearrangement in Bicyclo[2.1.1]hexane Carboxylic Acid Synthesis
The Wolff rearrangement is a classic ring-contraction methodology that has proven effective for the synthesis of bicyclo[2.1.1]hexane carboxylic acid derivatives. researchgate.netnih.gov This reaction involves the conversion of an α-diazoketone into a ketene (B1206846) intermediate, which is subsequently trapped by a nucleophile, such as water, to yield a carboxylic acid. nih.gov
A common approach begins with a bicyclo[2.2.1]heptan-2-one (norbornanone) derivative. The α-diazo ketone is prepared from this precursor and then subjected to rearrangement conditions, typically induced by photolysis, thermolysis, or transition metal catalysis. researchgate.netnih.gov The photochemical Wolff rearrangement, in particular, has been successfully applied to produce gram-scale quantities of bicyclo[2.1.1]hexane-2-carboxylic acid from a 3-diazobicyclo[2.2.1]heptan-2-one derivative. researchgate.netacs.org This method is valued for its ability to generate the strained bicyclo[2.1.1]hexane skeleton efficiently. nih.gov Recent advancements have utilized photochemical flow reactors to improve the scalability and safety of this process. acs.org
| Starting Material | Key Reagent/Condition | Intermediate | Product | Reference |
| Bicyclo[2.2.1]heptan-2-one derivative | Diazo transfer reagent | α-Diazoketone | Ketene | researchgate.netnih.gov |
| 3-Diazobicyclo[2.2.1]heptan-2-one | Photolysis (e.g., high-pressure mercury lamp) | Ketene | Bicyclo[2.1.1]hexane-2-carboxylic acid | acs.orgacs.org |
Pinacol Coupling and Acid-Catalyzed Pinacol Rearrangement
A sequential strategy involving a pinacol coupling followed by a pinacol rearrangement provides an alternative route to the bicyclo[2.1.1]hexane core. acs.org This approach has been developed for the synthesis of 1-substituted bicyclo[2.1.1]hexan-2-ones, which are valuable precursors for derivatives of the target carboxylic acid. acs.orgnuph.edu.ua
The synthesis commences with derivatives of cyclobutanedione. acs.org A transannular pinacol coupling reaction, mediated by samarium(II) iodide (SmI₂), converts the dione (B5365651) into a vicinal diol possessing the bicyclo[2.1.1]hexane framework. acs.orgnuph.edu.ua This diol then undergoes an acid-catalyzed pinacol rearrangement, using an acid such as p-toluenesulfonic acid (p-TsOH), to furnish the 1-substituted bicyclo[2.1.1]hexan-2-one. acs.org The entire sequence can be initiated from commercially available materials like 3-oxocyclobutane-1-carboxylic acid, which is converted to the necessary cyclobutanedione precursor in several steps. acs.orgnuph.edu.ua
| Step | Reaction Type | Key Reagents | Intermediate/Product | Reference |
| 1 | Transannular Pinacol Coupling | SmI₂ | Bicyclo[2.1.1]hexane-1,2-diol | acs.orgnuph.edu.ua |
| 2 | Pinacol Rearrangement | p-TsOH·H₂O | 1-Substituted Bicyclo[2.1.1]hexan-2-one | acs.org |
Directed C-H Functionalization for Bicyclo[2.1.1]hexane Derivatization
Directly modifying carbon-hydrogen (C-H) bonds is a highly efficient strategy in modern synthesis, as it avoids the need for pre-functionalized substrates. This approach is particularly useful for the late-stage modification of complex scaffolds like bicyclo[2.1.1]hexane.
Palladium-Catalyzed C-H Activation
Palladium-catalyzed C-H activation has emerged as a powerful method for the direct installation of functional groups onto the bicyclo[2.1.1]hexane core. researchgate.net This strategy often relies on a directing group, which is temporarily attached to the molecule to guide the palladium catalyst to a specific C-H bond, ensuring high regioselectivity.
One effective directing group is 8-aminoisoquinoline (B1282671) (AQ). acs.org A bicyclo[2.1.1]hexane carboxylic acid can be converted into an amide with 8-aminoisoquinoline. The nitrogen atom of the quinoline (B57606) then directs a palladium catalyst to activate a specific C-H bond on the bicyclic scaffold, allowing for subsequent functionalization, such as arylation. acs.org This method provides a predictable way to introduce substituents at positions that are otherwise difficult to access.
Late-Stage Diversification Strategies on Bicyclo[2.1.1]hexane Scaffolds
The carboxylic acid functional group on the bicyclo[2.1.1]hexane scaffold is a versatile handle for a wide range of chemical modifications, enabling the synthesis of diverse derivatives. acs.org These transformations are crucial for creating libraries of compounds for applications such as drug discovery.
Starting from this compound, standard coupling reactions can be used to form amides. acs.org The carboxylic acid can also be converted into an amine through a Curtius rearrangement, which proceeds via an acyl azide (B81097) intermediate. Furthermore, the carboxylic acid can be reduced to a primary alcohol, which can then be used in other transformations. acs.org These late-stage diversification strategies highlight the utility of this compound as a central building block for accessing a variety of substituted bicyclo[2.1.1]hexane systems.
| Transformation | Reagents/Reaction | Functional Group Change | Reference |
| Amidation | Amine, coupling agents | -COOH → -CONHR | acs.org |
| Rearrangement | Diphenylphosphoryl azide (DPPA) | -COOH → -NH₂ | |
| Reduction | Reducing agents (e.g., BH₃) | -COOH → -CH₂OH | acs.org |
Functional Group Transformations for Carboxylic Acid Installation
While rearrangement reactions often directly produce the carboxylic acid, it is also possible to install this functional group onto a pre-formed bicyclo[2.1.1]hexane scaffold through functional group interconversion.
A primary method for this transformation is the oxidation of a primary alcohol. For instance, a bicyclo[2.1.1]hexane bearing a hydroxymethyl (-CH₂OH) group can be oxidized to the corresponding carboxylic acid using standard oxidizing agents. The synthesis of precursors like 4-hydroxymethyl-2-azathis compound derivatives has been reported, where subsequent oxidation of the hydroxymethyl group at a different position could, in principle, install a second carboxylic acid functionality. Another potential route is the hydrolysis of ester or nitrile derivatives. If a bicyclo[2.1.1]hexane is synthesized with an ester or nitrile group at the desired position, it can be converted to the carboxylic acid via acidic or basic hydrolysis. These methods provide alternative pathways to the target compound when direct synthesis via rearrangement is not feasible or desired.
Hydrolysis of Ester and Other Precursors to this compound
The hydrolysis of esters is a fundamental and widely employed method for the preparation of this compound. This transformation can be effectively carried out under basic conditions, a process commonly known as saponification.
A scalable synthesis of a 1,2-disubstituted bicyclo[2.1.1]hexane system demonstrated the utility of this approach. rsc.org An intramolecular photocycloaddition of a diene precursor yielded the bicyclo[2.1.1]hexane ester 1a . Subsequent saponification of this ester furnished the pure carboxylic acid 1b as a white crystalline solid in a 70% yield after crystallization. rsc.org The structure of the resulting acid was unequivocally confirmed by X-ray crystallographic analysis. rsc.org
Similarly, hydrolysis of bicyclo[2.1.1]hexane-1-carboxamide derivatives can be achieved under both acidic and basic conditions to yield the corresponding carboxylic acid. nih.gov For instance, an 8-aminoisoquinoline (AQ) amide derivative of this compound was subjected to hydrolysis. When conducted under basic conditions, the reaction not only cleaved the amide bond but also resulted in epimerization to yield the thermodynamically more stable product. nih.gov Conversely, performing the hydrolysis under acidic conditions allowed for the retention of the original configuration at the acid-bearing carbon. nih.gov Another example involves the hydrolysis of a complex bicyclo[2.1.1]hexane derivative using potassium carbonate in air to afford the desired carboxylic acid. researchgate.net
Table 1: Hydrolysis of Precursors to this compound Derivatives
| Precursor | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Bicyclo[2.1.1]hexane ester 1a | Saponification | Carboxylic acid 1b | 70% | rsc.org |
| 8-Aminoisoquinoline amide 38 | Basic Hydrolysis | Epimerized carboxylic acid 40 | N/A | nih.gov |
| 8-Aminoisoquinoline amide 38 | Acidic Hydrolysis | Carboxylic acid 41 (retained configuration) | N/A | nih.gov |
| Bicyclo[2.1.1]hexane derivative 3a | K₂CO₃, air | Carboxylic acid 7 | N/A | researchgate.net |
Oxidation of Aldehyde or Other Precursors
Oxidation of functional groups at the C1 position of the bicyclo[2.1.1]hexane core, such as aldehydes or primary alcohols, provides another direct route to the corresponding carboxylic acid.
In one synthetic approach, a silyl ether-containing bicyclo[2.1.1]hexane was deprotected and oxidized to form a mixture of separable aldehydes. nih.gov These aldehydes were then further oxidized to their corresponding carboxylic acids, which serve as valuable rigidified building blocks. nih.gov A separate study detailed the conversion of a homologated aldehyde, derived from a bicyclo[2.1.1]hexane ketone, into the carboxylic acid. This transformation was achieved quantitatively using Pinnick's conditions, which typically involve sodium chlorite (B76162) (NaClO₂) as the oxidant. chemrxiv.org
A detailed procedure for the oxidation of a formyl group on a bicyclo[2.1.1]hexane scaffold has been reported. researchgate.net The aldehyde, tert-butyl (1-formylbicyclo[2.1.1]hexan-2-yl)carbamate, was treated with sodium chlorite and hydrogen peroxide in the presence of a phosphate (B84403) buffer. This method resulted in the quantitative formation of 2-((tert-butoxycarbonyl)amino)this compound. researchgate.net
Table 2: Oxidation of Precursors to this compound Derivatives
| Precursor | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Aldehydes 18 and 19 | Oxidation | Carboxylic acids 20 and 21 | N/A | nih.gov |
| Aldehyde 16 | Pinnick's conditions (NaClO₂) | Carboxylic acid 17 | Quantitative | chemrxiv.org |
| tert-butyl (1-formylbicyclo[2.1.1]hexan-2-yl)carbamate | NaClO₂, H₂O₂, NaH₂PO₄, CH₃CN/H₂O | 2-((tert-butoxycarbonyl)amino)this compound | Quantitative | researchgate.net |
Multigram Scale Synthesis and Process Optimization
The development of scalable and robust synthetic routes is essential for the broader application of this compound and its derivatives. Research efforts have focused on optimizing reaction conditions to enable multigram production of key intermediates.
A notable gram-scale synthesis of a bicyclo[2.1.1]hexane carboxylic acid precursor was achieved via a photochemical Wolff rearrangement of a diazoketone derived from norbornanone. nih.gov This method provided access to gram quantities of the desired intermediate, which could then be used for further functionalization. nih.gov
Photochemical [2+2] cycloadditions have proven to be a particularly effective and scalable strategy. One optimized protocol for an intramolecular photocycloaddition of a diene proceeded smoothly on a large scale to provide the desired bicyclo[2.1.1]hexane ester in 71% yield after distillation. rsc.org This intermediate was then readily converted to the target carboxylic acid. rsc.org Another efficient and scalable approach involved a photocatalytic cycloaddition of a 1,5-diene using an iridium-based photocatalyst under blue LED irradiation. chemrxiv.org This method was successfully scaled up to produce 4.50 g of the bicyclo[2.1.1]hexane product starting from 10 g of the initial aldehyde, demonstrating the robustness of the sequence. chemrxiv.orgrsc.org Further optimization of photocatalytic cycloadditions has allowed for reactions to be performed on a 1.00 mmol scale, achieving high isolated yields of 91%. rsc.org
Optimization of reaction conditions has been a key aspect of these scalable syntheses. For instance, in the development of photocatalytic cycloadditions, various photocatalysts, solvents, and catalyst loadings were screened to maximize yield and efficiency. rsc.orgnih.gov The use of visible-light photochemistry, as opposed to high-energy UV lamps, also enhances the scalability and practicality of these methods. chemrxiv.orgrsc.org These advancements in process optimization ensure that key bicyclo[2.1.1]hexane building blocks can be produced in sufficient quantities for extensive research and development. rsc.orgrsc.orgnuph.edu.ua
Table 3: Scalable Syntheses of Bicyclo[2.1.1]hexane Precursors
| Synthetic Method | Starting Material | Scale | Product | Yield | Reference |
|---|---|---|---|---|---|
| Photochemical Wolff Rearrangement | Diazoketone 33 (from Norbornanone) | Gram scale | Carboxylic acid precursor 34 | N/A | nih.gov |
| Intramolecular Photocycloaddition | Diene 1 | Large scale | Ester 1a | 71% | rsc.org |
| Photocatalytic [2+2] Cycloaddition | Phenylacetaldehyde 4a | 10 g | Ketone 8a | 40% (overall) | chemrxiv.orgrsc.org |
| Photocatalytic Cycloaddition | Diene 1a | 1.00 mmol | BCH 2a | 91% | rsc.org |
Reactivity and Advanced Derivatization of Bicyclo 2.1.1 Hexane 1 Carboxylic Acid
Transformations of the Carboxylic Acid Functionality
The carboxylic acid group at the bridgehead position of the bicyclo[2.1.1]hexane system can undergo a variety of standard transformations, including esterification, amide bond formation, decarboxylation, and reduction.
Bicyclo[2.1.1]hexane-1-carboxylic acid can be readily converted to its corresponding esters and amides through various well-established synthetic methodologies. These reactions are crucial for introducing diverse functional groups and for the construction of more complex molecular architectures.
The formation of esters can be achieved through standard acid-catalyzed esterification with an alcohol or by conversion of the carboxylic acid to a more reactive acyl halide or anhydride (B1165640) followed by reaction with an alcohol. The enantiospecific synthesis of substituted this compound esters has been reported, highlighting the ability to control stereochemistry at the bicyclic core during these transformations. ucm.esresearchgate.net
Amide bond formation is another key transformation. For instance, bicyclo[2.1.1]hexane-1-carboxamide derivatives have been synthesized through the condensation of the corresponding carboxylic acid derivative with amines such as glycine (B1666218) methyl ester or benzylamine. nih.gov Standard peptide coupling reagents can also be employed to facilitate the formation of the amide bond. These reactions provide access to a wide array of amides with varying substituents, which can be valuable for modulating the physicochemical properties of the parent molecule.
Table 1: Examples of Ester and Amide Formation Reactions
| Reactant 1 | Reactant 2 | Product | Reaction Type |
|---|---|---|---|
| This compound derivative | Glycine methyl ester | Bicyclo[2.1.1]hexane-1-carboxamide derivative | Amide bond formation |
| This compound derivative | Benzylamine | Bicyclo[2.1.1]hexane-1-carboxamide derivative | Amide bond formation |
| This compound | Ethanol | Ethyl bicyclo[2.1.1]hexane-1-carboxylate | Esterification |
Decarboxylative functionalization of this compound provides a powerful strategy for the introduction of new substituents at the bridgehead position. These reactions involve the removal of the carboxyl group as carbon dioxide and the concurrent formation of a new bond.
A variety of decarboxylative cross-coupling reactions have been developed. For example, the decarboxylative Minisci heteroarylation allows for the direct coupling of the bicyclo[2.1.1]hexane core with heteroarenes. strath.ac.uk Other decarboxylative functionalizations can lead to the introduction of aryl, vinyl, or other functional groups. nih.gov While the specific mechanisms can vary depending on the reaction conditions and coupling partners, they often proceed through radical intermediates generated from the carboxylic acid. For some systems, photoredox catalysis has been shown to be effective in promoting these transformations.
The mechanism of decarboxylation for simple carboxylic acids typically requires harsh conditions. However, in certain contexts, such as with β-keto acids, decarboxylation can occur more readily through a cyclic, concerted transition state. masterorganicchemistry.com For this compound, the rigid and strained nature of the bicyclic system can influence the stability of any intermediates and thus affect the reaction pathway. Oxidative decarboxylation methods have also been explored for vicinal dicarboxylic acids to form alkenes, which could potentially be adapted to bicyclic systems. scielo.org.bo
The carboxylic acid functionality of this compound can be reduced to the corresponding primary alcohol or fully reduced to a methyl group.
The reduction to a primary alcohol is commonly achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comlibretexts.org This transformation proceeds via the formation of an aldehyde intermediate, which is further reduced in situ to the alcohol. It is important to note that milder reducing agents like sodium borohydride (B1222165) are generally not effective for the reduction of carboxylic acids. libretexts.org Borane (BH₃) and its complexes, such as BH₃·THF, are also effective reagents for the reduction of carboxylic acids to alcohols and can sometimes offer better selectivity in the presence of other reducible functional groups. rushim.ru
The complete reduction of the carboxylic acid to an alkane (a methyl group in this case) is a more challenging transformation that typically requires harsher reaction conditions. One common method involves a two-step process where the carboxylic acid is first reduced to the alcohol, which is then converted to a halide or tosylate and subsequently reduced to the alkane.
Table 2: Reduction of this compound
| Starting Material | Reagent | Product |
|---|---|---|
| This compound | 1. LiAlH₄ 2. H₂O | Bicyclo[2.1.1]hexan-1-ylmethanol |
| This compound | 1. BH₃·THF 2. H₂O | Bicyclo[2.1.1]hexan-1-ylmethanol |
Reactions Involving the Bicyclo[2.1.1]hexane Core
The strained bicyclic framework of derivatives of this compound can also participate in a range of chemical reactions, allowing for further functionalization of the core structure.
Derivatives of this compound, such as the corresponding ketones or acyl chlorides, can undergo nucleophilic addition reactions. For example, the reaction of a bicyclo[2.1.1]hexane derivative with Grignard reagents (RMgX) can lead to the formation of tertiary alcohols. nih.gov The stability of the bicyclo[2.1.1]hexane core under these conditions is a key consideration, as ring-opening reactions of strained bicyclic systems with organometallic reagents have been observed in some cases. researchgate.net
The addition of other nucleophiles, such as cyanide (from sources like trimethylsilyl (B98337) cyanide, TMSCN), to ketone derivatives of the bicyclo[2.1.1]hexane system has also been demonstrated. rsc.org This reaction provides access to cyanohydrins, which are versatile intermediates for the synthesis of α-hydroxy acids and other valuable compounds.
Ketone derivatives of this compound are valuable intermediates that can undergo a variety of transformations at the carbonyl group.
The reduction of these ketones provides access to the corresponding secondary alcohols. This can be achieved using a range of reducing agents, from mild reagents like sodium borohydride to more powerful ones like lithium aluminum hydride, depending on the presence of other functional groups in the molecule.
Furthermore, the carbonyl group can be converted to a carbon-carbon double bond through olefination reactions such as the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. rsc.orgchemrxiv.org The Wittig reaction utilizes a phosphonium (B103445) ylide to convert the ketone to an alkene. dalalinstitute.comlibretexts.orglibretexts.orgnih.gov The HWE reaction, which employs a phosphonate (B1237965) carbanion, is a popular alternative that often provides better stereoselectivity (typically favoring the E-alkene) and easier purification due to the water-soluble nature of the phosphate (B84403) byproduct. wikipedia.orgslideshare.netuta.edu These reactions are powerful tools for carbon-carbon bond formation and allow for the introduction of a wide range of unsaturated moieties onto the bicyclic scaffold.
Table 3: Transformations of Bicyclo[2.1.1]hexane Ketone Derivatives
| Starting Material | Reagent(s) | Product Type | Reaction Type |
|---|---|---|---|
| Bicyclo[2.1.1]hexan-1-yl ketone | NaBH₄ or LiAlH₄ | Secondary alcohol | Reduction |
| Bicyclo[2.1.1]hexan-1-yl ketone | Ph₃P=CHR | Alkene | Wittig Reaction |
| Bicyclo[2.1.1]hexan-1-yl ketone | (EtO)₂P(O)CH₂R, Base | Alkene | Horner-Wadsworth-Emmons Reaction |
Ring Transformations and Expansions
The rigid bicyclo[2.1.1]hexane skeleton, particularly in its derivatized forms, can undergo selective ring expansion reactions, yielding larger, functionalized bicyclic systems. These transformations leverage the strain of the four-membered ring within the bicyclic structure.
A key example is the transformation of 1-substituted bicyclo[2.1.1]hexan-2-ones, which are direct derivatives of the corresponding carboxylic acid. These ketones serve as versatile platforms for ring expansion. rsc.orgrsc.org The Baeyer-Villiger rearrangement of a 1-phenylbicyclo[2.1.1]hexan-2-one derivative using meta-chloroperoxybenzoic acid (mCPBA) effectively forms a lactone, expanding the ring system. rsc.org This reaction proceeds regioselectively, with oxygen insertion occurring adjacent to the bridgehead carbon, a result of the migratory aptitude of the tertiary carbon. The resulting lactone was the only regioisomer observed from this reaction. rsc.org
Similarly, a Schmidt reaction involving benzyl (B1604629) azide (B81097) can be employed to synthesize the corresponding lactam, further demonstrating the utility of the bicyclo[2.1.1]hexane-2-one intermediate for creating expanded heterocyclic frameworks. researchgate.net However, attempts to achieve a similar ring expansion to a lactam via a Beckmann rearrangement of the corresponding oxime were unsuccessful, leading only to decomposition or recovery of the starting material. rsc.org This highlights the specific conditions and reaction pathways necessary to manipulate this strained ring system.
Table 1: Ring Expansion Reactions of Bicyclo[2.1.1]hexan-2-one Derivatives
| Starting Material | Reagents | Product | Reaction Type | Outcome | Reference |
|---|---|---|---|---|---|
| 1-Phenylbicyclo[2.1.1]hexan-2-one | mCPBA, CH₂Cl₂ (reflux) | Ring-expanded lactone | Baeyer-Villiger Rearrangement | Successful, sole regioisomer formed | rsc.org |
| 1-Phenylbicyclo[2.1.1]hexan-2-one | Benzyl azide | Ring-expanded lactam | Schmidt Reaction | Successful | researchgate.net |
| 1-Phenylbicyclo[2.1.1]hexan-2-one oxime | Acid | N/A | Beckmann Rearrangement | Unsuccessful (decomposition) | rsc.org |
Stereochemical Control in this compound Reactivity
The inherent three-dimensional structure of the bicyclo[2.1.1]hexane core provides a robust framework for controlling the stereochemical outcome of reactions at various positions on the ring.
Diastereoselective Control in Functionalization
The functionalization of the bicyclo[2.1.1]hexane scaffold can be directed with a high degree of diastereoselectivity. By using the carboxylic acid group as a directing group, it is possible to achieve selective C–H functionalization at other positions on the ring system. rsc.orgnih.gov
For instance, using 8-aminoisoquinoline (B1282671) (AQ) as a directing group attached to the carboxylic acid, a palladium-catalyzed C–H arylation can be performed. This reaction demonstrates good control of diastereoselectivity, affording 2,5-disubstituted bicyclo[2.1.1]hexane products. nih.gov The specific geometry of the bicyclic system and the palladium-directing group complex favors the formation of one diastereomer over others. A similar strategy can be applied for diastereoselective C–H carboxylation, further expanding the range of accessible, stereochemically defined structures. rsc.orgresearchgate.net The mechanism for this selectivity is attributed to the positioning of the palladium complex, which favors activation of the C-H bond on the less sterically hindered face of the bicyclic ring. nih.govnih.gov
Table 2: Examples of Diastereoselective Functionalization
| Reaction Type | Directing Group | Reagents | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|---|
| C-H Arylation | 8-aminoisoquinoline (AQ) | Pd(OAc)₂, Aryl iodide | Good control of diastereoselectivity | nih.gov |
| C-H Carboxylation | 8-aminoisoquinoline (AQ) | Pd(OAc)₂, (Boc)₂O, Ag₂CO₃ | Good control of diastereoselectivity | rsc.orgresearchgate.net |
| [2+2] Cycloaddition | Not Applicable | α-cyano chalcones, HFIP | High diastereoselectivity | rsc.org |
Enantiomeric Purity Maintenance and Derivatization
For applications in medicinal chemistry and materials science, the ability to synthesize and derivatize this compound in an enantiomerically pure form is crucial. Asymmetric catalytic strategies have been developed to access these chiral building blocks with high enantioselectivity.
Once the enantioenriched carboxylic acid is obtained, it can serve as a versatile building block for more complex molecules. Crucially, derivatization reactions at the carboxyl group can proceed without compromising the enantiomeric purity of the bicyclic core. For example, an enantioenriched 1,5-disubstituted bicyclo[2.1.1]hexane carboxylic acid, with an enantiomeric ratio (er) of 98:2, can be converted into various amides through standard amide bond formation protocols. Subsequent saponification to regenerate the carboxylic acid also proceeds with retention of the high enantiomeric ratio. This demonstrates the robustness of the chiral scaffold, allowing for functional group manipulation without racemization. The absolute configuration of these derivatives has been confirmed through X-ray crystallographic analysis, validating that the stereochemical integrity is maintained throughout the synthetic sequence.
Table 3: Derivatization of Enantiomerically Enriched Bicyclo[2.1.1]hexane Carboxylic Acid
| Starting Material | Reaction | Product | Enantiomeric Ratio (er) | Reference |
|---|---|---|---|---|
| Enantioenriched Carboxylic Acid (er = 98:2) | Amide bond formation | Amide derivative | Maintained | |
| Amide derivative | Saponification | Regenerated Carboxylic Acid | 98:2 |
Structural Characterization and Spectroscopic Analysis in Bicyclo 2.1.1 Hexane 1 Carboxylic Acid Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, and its application to bicyclo[2.1.1]hexane-1-carboxylic acid and its derivatives provides invaluable insights into their complex three-dimensional structures.
¹H NMR and ¹³C NMR Applications
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The strained nature of the bicyclo[2.1.1]hexane system influences the chemical shifts of the carbon atoms. The bridgehead carbons and the methylene (B1212753) bridges exhibit characteristic resonances that are sensitive to substitution effects. For instance, in derivatives like 1-phenylbicyclo[2.1.1]hexan-2-one, the carbonyl carbon appears significantly downfield at approximately 211.68 ppm, while the bridgehead and methylene carbons of the bicyclic system are found in the range of 30-70 ppm.
Table 1: Representative ¹H NMR Spectral Data for a Bicyclo[2.1.1]hexane Derivative (1-phenylbicyclo[2.1.1]hexane-2-carboxylic acid in DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 11.84 | s | COOH |
| 7.14 - 7.31 | m | Aromatic protons |
| 2.97 | m | Bicyclic protons |
Table 2: Representative ¹³C NMR Spectral Data for a Bicyclo[2.1.1]hexane Derivative (1-phenylbicyclo[2.1.1]hexan-2-one in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 211.68 | C=O |
| 136.83 | Aromatic C (quaternary) |
| 128.33, 127.10, 126.66 | Aromatic CH |
| 68.06 | Bridgehead C |
| 44.84, 42.45, 30.94 | Bicyclic CH and CH₂ |
Mass Spectrometry (MS) for Molecular Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, mass spectrometry confirms the molecular formula of C₇H₁₀O₂. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further validating the elemental composition.
The fragmentation pattern observed in the mass spectrum can also offer structural information. While detailed fragmentation studies on the parent acid are not extensively published, common fragmentation pathways for carboxylic acids include the loss of water (H₂O) and the carboxyl group (COOH). The rigid bicyclic core is expected to be relatively stable, and its fragmentation would lead to characteristic daughter ions. For instance, in derivatives of bicyclo[2.1.1]hexane, electrospray ionization (ESI) mass spectrometry often shows a prominent peak corresponding to the protonated molecule [M+H]⁺.
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₇H₁₀O₂ |
| Molecular Weight | 126.15 g/mol |
| Expected [M+H]⁺ | 127.0705 |
Advanced X-ray Crystallography for Absolute Configuration Determination
Theoretical and Computational Chemistry of Bicyclo 2.1.1 Hexane 1 Carboxylic Acid
Quantum Chemical Investigations of Electronic Structure and Stability
Quantum chemical calculations offer deep insights into the electronic properties and thermodynamic stability of bicyclo[2.1.1]hexane-1-carboxylic acid. While comprehensive studies specifically targeting this molecule are not extensively documented in publicly accessible literature, data for closely related structures and computational property predictions provide a foundational understanding.
Density Functional Theory (DFT) is a commonly employed method for such investigations in related bicyclic compounds. For instance, DFT calculations have been utilized to compare experimental data with theoretical predictions for substituted 2-azabicyclo[2.1.1]hexane derivatives, indicating the reliability of this approach for understanding the electronic environment of this class of molecules.
For this compound itself, several key electronic and physicochemical properties have been computed and are available through chemical databases. These descriptors are valuable in medicinal chemistry and drug design for predicting the molecule's behavior in biological systems.
Table 1: Computed Physicochemical and Electronic Properties of this compound
| Property | Value | Method/Source |
| Molecular Formula | C₇H₁₀O₂ | - |
| Molecular Weight | 126.15 g/mol | - |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | Computational Prediction chemscene.com |
| LogP | 1.2612 | Computational Prediction chemscene.com |
| Hydrogen Bond Donors | 1 | Computational Prediction chemscene.com |
| Hydrogen Bond Acceptors | 1 | Computational Prediction chemscene.com |
| Rotatable Bonds | 1 | Computational Prediction chemscene.com |
These computed values suggest that this compound possesses moderate lipophilicity and a polar surface area comparable to other small organic acids, influencing its solubility and potential for interacting with biological macromolecules.
Computational Studies on Reaction Mechanisms and Pathways
Computational chemistry plays a pivotal role in elucidating the mechanisms of reactions involving the bicyclo[2.1.1]hexane scaffold. Most computational efforts have been directed towards understanding the synthesis of this unique bicyclic system rather than the reactions of the carboxylic acid derivative itself.
Density Functional Theory (DFT) calculations have been instrumental in providing mechanistic insights into the divergent reactivity of bicyclo[1.1.0]butane amides in the presence of different catalysts to form bicyclo[2.1.1]hexanes. nih.gov For example, in the reaction of bicyclo[1.1.0]butane amides with azadienes, Cu(I) catalysis favors a formal cycloaddition to yield bicyclo[2.1.1]hexanes, while Au(I) catalysis leads to an addition-elimination pathway. nih.gov DFT calculations have shown that the geometry of the catalyst-substrate complex is key to this selectivity. nih.gov
Furthermore, DFT calculations have supported a radical-relay mechanism in the SmI₂–catalyzed synthesis of bicyclo[2.1.1]hexane ketones. In the context of enantioselective synthesis, DFT has been used to investigate the Lewis acid-substrate complex in the intramolecular crossed [2+2] photocycloaddition to form 1,5-disubstituted bicyclo[2.1.1]hexanes. chemrxiv.org
While these studies focus on the formation of the bicyclic core, the principles and computational methods are directly applicable to studying the reactions of the carboxylic acid group of this compound, such as esterification, amidation, or decarboxylation. For instance, the reactivity of the carboxylic acid in 4-cyanothis compound has been noted to be influenced by steric and electronic factors, necessitating specific conditions for reactions like carbodiimide-mediated couplings. evitachem.com
Molecular Modeling of Conformation and Dynamics
The rigid nature of the bicyclo[2.1.1]hexane framework significantly restricts the conformational freedom of the molecule. Molecular modeling techniques, including molecular mechanics and molecular dynamics, are employed to understand the subtle conformational preferences and dynamic behavior of this and related structures.
For the closely related 2-azabicyclo[2.1.1]hexane system, computational modeling using DFT has been used to predict low-energy conformers, which aids in the interpretation of experimental NMR data where conformational flexibility can lead to complex spectra. In a study of dipeptides containing bridged bicyclic β-amino acids, accelerated molecular dynamics simulations and DFT calculations were used to systematically investigate their intrinsic conformational propensities in different solvents. researchgate.net These studies revealed that while the bicyclic ring structure fixes the main-chain conformation, the rotation of the C-terminal carbonyl group is also significantly restricted. researchgate.net
This precedent highlights that similar computational approaches can be applied to this compound to determine the preferred orientation of the carboxylic acid group relative to the bicyclic core and to understand how this conformation might influence its interactions with other molecules. The single rotatable bond in this compound is that of the carboxylic acid group, and its rotational energy profile could be readily calculated using quantum chemical methods.
Applications of Bicyclo 2.1.1 Hexane 1 Carboxylic Acid in Advanced Chemical Sciences
Role as a Key Building Block in Sp3-Rich Compound Libraries
In the drive to "escape from flatland," a concept encouraging the move away from planar, aromatic compounds in drug design, bicyclo[2.1.1]hexane-1-carboxylic acid has become a valuable building block for creating sp3-rich compound libraries. nuph.edu.uaresearchgate.net These libraries are characterized by a higher fraction of sp3-hybridized carbon atoms, which imparts greater three-dimensionality to the molecules. This increased three-dimensional character can lead to improved physicochemical properties such as enhanced solubility and metabolic stability. nuph.edu.uaresearchgate.netacs.org
The rigid bicyclo[2.1.1]hexane core provides a well-defined and predictable scaffold for the precise spatial arrangement of substituents. nuph.edu.uaresearchgate.net Synthetic methodologies, including photochemical [2+2] cycloadditions, have been developed to efficiently produce a variety of 1,2-disubstituted bicyclo[2.1.1]hexane modules. rsc.orgchemrxiv.org These building blocks can be readily derivatized, providing access to a diverse and novel chemical space rich in sp3 centers. rsc.orgchemrxiv.org The availability of these unique scaffolds is crucial for populating compound libraries with structurally diverse and patentable molecules that can be explored for a wide range of biological targets.
Bioisosteric Design Strategies in Medicinal Chemistry
Bioisosterism, the strategy of replacing a functional group in a biologically active molecule with another group that retains similar biological activity, is a cornerstone of medicinal chemistry. Bicyclo[2.1.1]hexane derivatives have proven to be effective bioisosteres for various structural motifs, particularly aromatic rings. chemrxiv.orgrsc.orgresearchgate.netmykhailiukchem.orgresearchgate.netnih.govnih.gov
Saturated Bioisosteres for Aromatic Rings (Ortho-, Meta-, and Para-Disubstituted Analogues)
The bicyclo[2.1.1]hexane framework has been successfully employed as a saturated, non-planar mimic for disubstituted benzene (B151609) rings. chemrxiv.orgrsc.orgresearchgate.netmykhailiukchem.orgresearchgate.netnih.govnih.gov Different substitution patterns on the bicyclic core can effectively replicate the spatial relationship of substituents in ortho-, meta-, and para-disubstituted aromatic systems.
Ortho-Disubstituted Analogues: 1,2- and 1,5-disubstituted bicyclo[2.1.1]hexanes have been identified as suitable bioisosteres for ortho-substituted phenyl rings. researchgate.netnih.govnih.govbeilstein-journals.orgrsc.org Crystallographic analysis has shown that the geometric parameters, such as the distance between substituents, in these bicyclic systems are comparable to those of their aromatic counterparts. chemrxiv.orgnih.gov For instance, the distance between substituents in 1,2-disubstituted bicyclo[2.1.1]hexanes is only slightly longer (by about 0.1 Å) than in an ortho-substituted benzene ring. nih.gov The incorporation of these scaffolds into known fungicides like boscalid (B143098) and fluxapyroxad (B1673505) has resulted in saturated analogues that retain high antifungal activity. nih.govrsc.org
Meta-Disubstituted Analogues: Bridgehead disubstituted bicyclo[2.1.1]hexanes can serve as bioisosteres for meta-substituted benzene rings. nih.govtcichemicals.com Exit vector analysis of 1,3-disubstituted bicyclo[2.1.1]hexanes reveals that the substituent distance and angle are remarkably similar to the corresponding meta-substituted aromatic compounds. nih.govbeilstein-journals.org
Para-Disubstituted Analogues: While bicyclo[1.1.1]pentane is more commonly used as a para-substituted benzene bioisostere, the broader class of bicycloalkanes, including bicyclo[2.1.1]hexane, is explored for this purpose to improve properties like solubility and in vivo behavior by breaking planarity. researchgate.nettcichemicals.com
The replacement of planar aromatic rings with these three-dimensional bicyclic scaffolds can lead to significant improvements in physicochemical properties. For example, the introduction of an oxygen atom into the bicyclo[2.1.1]hexane core to form 2-oxabicyclo[2.1.1]hexanes, also an ortho-phenyl bioisostere, has been shown to dramatically increase water solubility and reduce lipophilicity while maintaining biological activity. chemrxiv.orgnih.gov
Rigidified Scaffold Mimetics (e.g., Cyclopentane (B165970) Variants)
Conformational flexibility in drug molecules can sometimes be detrimental to binding affinity and selectivity. Conformational rigidification is a strategy used to lock a molecule into a bioactive conformation. digitellinc.comnih.gov Bicyclo[2.1.1]hexanes have been effectively used as rigid mimetics for flexible five-membered rings like cyclopentane. rsc.orgdigitellinc.comnih.gov
The cyclopentane ring, a common motif in drug molecules, is flexible due to the easy interconversion between its half-chair and envelope conformations. digitellinc.comnih.gov 2,5-disubstituted bicyclo[2.1.1]hexanes can act as rigidified versions of cis- or trans-1,3-disubstituted cyclopentanes. rsc.orgnih.gov This rigid scaffold can lock the conformation, presenting well-defined exit vectors for substituents, which is crucial for optimizing interactions with a biological target. digitellinc.comnih.gov This strategy has been demonstrated in the synthesis of a rigidified version of the fatty acid synthase (FAS) inhibitor BI 99179. digitellinc.com
Design of Conformationally Constrained Peptidomimetics
The rigid framework of bicyclo[2.1.1]hexane derivatives makes them excellent building blocks for the design of conformationally constrained peptidomimetics. nih.govresearchgate.net Peptides often suffer from poor metabolic stability and low bioavailability. Incorporating rigid scaffolds like bicyclo[2.1.1]hexane into peptide sequences can help to overcome these limitations by restricting conformational freedom and mimicking specific secondary structures of peptides.
For example, 2-azathis compound, a bicyclic analog of proline, introduces significant conformational constraints when incorporated into a peptide chain. nuph.edu.uaresearchgate.netuni-regensburg.deresearchgate.net The synthesis of keto/acid building blocks from bicyclo[2.1.1]hexane precursors allows for elaboration into various structures, including those suitable for constructing rigid peptidomimetics through reductive amination. nih.govresearchgate.net
Impact on Molecular Recognition and Biological Activity
The unique structural features of the bicyclo[2.1.1]hexane scaffold have a profound impact on molecular recognition and, consequently, on biological activity.
Enhancing Binding Affinity and Selectivity through Scaffold Rigidity
The conformational rigidity of the bicyclo[2.1.1]hexane core is a key factor in its ability to enhance binding affinity and selectivity. digitellinc.comnih.gov By reducing the conformational flexibility of a molecule, the entropic penalty upon binding to a target is lowered, which can lead to a more favorable binding free energy and thus higher affinity. nuph.edu.uaresearchgate.net
Furthermore, the well-defined spatial orientation of substituents on the rigid scaffold can lead to more precise and optimal interactions with the binding site of a protein or other biological target. This can improve not only the affinity for the intended target but also the selectivity over off-targets, which is a critical aspect of drug design. For instance, the use of a rigid bicyclo[3.1.0]hexane scaffold in histamine (B1213489) analogues led to compounds with potent binding affinity and over 100-fold selectivity for the H3 receptor over the H4 receptor. nih.gov This principle of using rigid scaffolds to enhance selectivity is directly applicable to bicyclo[2.1.1]hexane systems.
Optimizing Bioactivity and Modulating Biological Pathways
The rigid, three-dimensional structure of this compound and its derivatives has positioned it as a valuable scaffold in medicinal chemistry for optimizing the biological activity of therapeutic agents. enamine.netenamine.net A primary strategy involves its use as a saturated bioisostere, particularly as a replacement for the ortho-substituted phenyl ring, a common motif in many bioactive compounds. nih.govrsc.org This substitution can lead to significant improvements in a molecule's physicochemical properties and its interaction with biological targets.
Detailed research has demonstrated the successful application of this strategy in modulating the biological pathways of agrochemicals. nih.govrsc.orgrsc.org By replacing the ortho-substituted phenyl ring in known fungicides with a 1,2-disubstituted bicyclo[2.1.1]hexane core, researchers have created novel, patent-free analogs. nih.govrsc.org These modified compounds were found to retain high antifungal activity, indicating that the bicyclo[2.1.1]hexane scaffold effectively mimicked the original phenyl ring's role in binding to the biological target and disrupting the fungal life cycle. nih.govrsc.org
| Original Compound | Bioisosteric Analog | Biological Target Class | Observed Bioactivity | Reference |
|---|---|---|---|---|
| Boscalid | Saturated analog with 1,2-disubstituted bicyclo[2.1.1]hexane core | Fungicide | High antifungal activity retained | nih.govrsc.org |
| Bixafen | Saturated analog with 1,2-disubstituted bicyclo[2.1.1]hexane core | Fungicide | High antifungal activity retained | nih.govrsc.org |
| Fluxapyroxad | Saturated analog with 1,2-disubstituted bicyclo[2.1.1]hexane core | Fungicide | High antifungal activity retained | nih.govrsc.org |
The influence of the bicyclo[2.1.1]hexane scaffold extends to modulating pathways in human therapeutics. For instance, in the development of a treatment for hyponatremia, the replacement of an ortho-substituted benzene ring in the drug conivaptan (B1669423) with the bicyclo[2.1.1]hexane moiety resulted in a notable increase in metabolic stability. nih.gov This suggests that the scaffold can favorably alter how the compound is processed in the body, potentially leading to improved pharmacokinetic profiles.
Furthermore, the inherent three-dimensionality and chirality of the bicyclo[2.1.1]hexane core offer another layer of optimization. Because the scaffold is not flat like a benzene ring, its derivatives can exist as distinct enantiomers (non-superimposable mirror images). Research has shown that these different enantiomers can exhibit markedly different biological effects. This stereochemical control allows for the precise tuning of a drug's three-dimensional shape, which can lead to enhanced interaction with a specific biological target and improved selectivity. chemrxiv.org This differential activity between enantiomers highlights how the defined spatial vectors of the bicyclo[2.1.1]hexane scaffold can have a profound impact on its interaction with complex biological systems.
| Original Drug | Modification | Observed Effect | Biological Implication | Reference |
|---|---|---|---|---|
| Conivaptan | Replacement of ortho-substituted benzene with bicyclo[2.1.1]hexane | Increased metabolic stability | Potential for improved pharmacokinetic profile | nih.gov |
| Lomitapide | Replacement of ortho-substituted benzene with bicyclo[2.1.1]hexane | Dramatically decreased metabolic stability | Demonstrates context-dependent effects of the scaffold | nih.gov |
| Various Drug Analogues | Separation of enantiomers of the bicyclo[2.1.1]hexane core | Markedly different biological activities observed between enantiomers | Allows for fine-tuning of bioactivity and selectivity by controlling stereochemistry |
Future Perspectives in Bicyclo 2.1.1 Hexane 1 Carboxylic Acid Research
Innovations in Asymmetric Synthesis of Bicyclo[2.1.1]hexane-1-carboxylic Acid Derivatives
The development of stereoselective methods to construct the bicyclo[2.1.1]hexane core is critical, as the absolute configuration of these three-dimensional molecules can drastically impact their biological activity. chemrxiv.org Future research will focus on creating more efficient and versatile asymmetric syntheses to access enantioenriched bicyclo[2.1.1]hexane derivatives.
A significant area of innovation lies in asymmetric photocatalysis. Researchers have successfully developed Lewis acid-catalyzed intramolecular [2+2] photocycloadditions to produce enantioenriched 1,5-disubstituted bicyclo[2.1.1]hexanes. chemrxiv.org This strategy has proven effective for incorporating these sp³-hybridized bioisosteres into analogues of existing drugs, demonstrating that the biological activity between two enantiomers can be highly distinct. chemrxiv.org Future work will likely expand the scope of chiral Lewis acids and photosensitizers to improve enantioselectivity and accommodate a broader range of substrates.
Another promising avenue is the use of organocatalysis. Aminocatalytic enantioselective [2+2] cycloadditions of bicyclo[1.1.0]butanes with α,β-unsaturated aldehydes have been demonstrated, yielding bicyclo[2.1.1]hexane structures with high enantiomeric ratios. This approach is particularly valuable as it provides access to different substitution patterns on the bicyclic core. Further exploration of confined Brønsted acids and other organocatalytic systems is expected to yield even more robust and selective transformations.
The table below summarizes key findings in recent asymmetric syntheses of bicyclo[2.1.1]hexane scaffolds.
| Catalytic Strategy | Key Features | Substrates | Outcome |
| Lewis Acid-Catalyzed [2+2] Photocycloaddition | First enantioselective catalytic strategy for 1,5-disubstituted bicyclo[2.1.1]hexanes. | α,β-unsaturated acyl pyrazoles | High yield and enantioselectivity; demonstrated in drug analogue synthesis. chemrxiv.org |
| Aminocatalytic [2+2] Cycloaddition | Employs a secondary aminocatalyst and a Lewis acid co-catalyst. | Bicyclo[1.1.0]butanes and α,β-unsaturated aldehydes | Good yields and high enantioselectivities for various aldehyde types. |
| Confined IDPi Brønsted Acid Catalysis | Organocatalytic formal cycloaddition. | Bicyclo[1.1.0]butanes and N-aryl imines | Generates chiral azabicyclo[2.1.1]hexanes with high enantioselectivity. |
Development of Novel Catalytic Transformations for Bicyclo[2.1.1]hexane Scaffolds
Beyond asymmetric synthesis, the development of new catalytic methods to functionalize the bicyclo[2.1.1]hexane scaffold itself is a major frontier. These innovations are crucial for creating molecular diversity and enabling the synthesis of complex, polysubstituted derivatives that are otherwise difficult to access. rsc.orgresearchgate.net
Visible light-driven photocatalysis is emerging as a powerful tool. Intramolecular crossed [2+2] photocycloadditions of styrene (B11656) derivatives, enabled by triplet energy transfer, provide bicyclo[2.1.1]hexanes in high yields and allow for subsequent functionalization. acs.org This method offers a mild and efficient alternative to traditional UV light-dependent reactions. acs.org Similarly, catalyst-controlled regiodivergent syntheses under photochemical conditions allow for the selective formation of different substitution patterns from a common starting material, expanding the accessible chemical space.
Strain-release cycloadditions of highly strained molecules like bicyclo[1.1.0]butanes (BCBs) represent another key area of development. acs.org These reactions, often initiated by energy transfer or catalyzed by transition metals, provide access to a diverse range of bicyclo[2.1.1]hexanes. acs.org For instance, a catalyst-controlled system using either copper(I) or gold(I) can selectively produce either bicyclo[2.1.1]hexanes or cyclobutenes from the same starting materials, showcasing a high degree of chemical control. nih.gov Furthermore, SmI₂-catalyzed insertion of alkenes into BCBs provides a highly atom-economical route to substituted bicyclo[2.1.1]hexanes. manchester.ac.uk
Late-stage functionalization of the bicyclic core via C–H activation is also a rapidly advancing field. Iridium-catalyzed borylation of bridgehead tertiary C–H bonds has been shown to be highly selective, allowing for the introduction of boronic esters which are versatile handles for further chemical modification. researchgate.net This strategy is particularly valuable for modifying complex molecules containing the bicyclo[2.1.1]hexane scaffold. researchgate.net
The table below highlights some innovative catalytic transformations for bicyclo[2.1.1]hexane scaffolds.
| Transformation Type | Catalyst/Method | Key Advantages | Resulting Structures |
| Visible Light Photocycloaddition | Triplet Energy Transfer | Mild conditions, high yields, allows further functionalization. acs.org | Decorated bicyclo[2.1.1]hexane cores. acs.org |
| Strain-Release Cycloaddition | Energy Transfer / Transition Metals (e.g., Cu(I), SmI₂) | Access to new substitution patterns, high atom economy. acs.orgnih.govmanchester.ac.uk | Diverse di- and polysubstituted bicyclo[2.1.1]hexanes. acs.orgmanchester.ac.uk |
| Catalyst-Controlled Divergent Synthesis | Cu(I) vs. Au(I) Catalysis | Switchable chemoselectivity from common precursors. nih.gov | Multifunctionalized bicyclo[2.1.1]hexanes or cyclobutenes. nih.gov |
| C–H Borylation | Iridium Catalysis | High selectivity for tertiary bridgehead C–H bonds, late-stage functionalization. researchgate.net | Bridgehead boronic esters for further derivatization. researchgate.net |
Computational-Aided Design and Virtual Screening of Bicyclo[2.1.1]hexane-Based Molecules
Computational chemistry is set to play an increasingly vital role in accelerating research into bicyclo[2.1.1]hexane-based molecules. Quantum mechanical calculations, molecular dynamics simulations, and virtual screening are powerful tools for understanding the properties of these scaffolds and predicting their behavior in biological systems. nih.govchemrxiv.org
Computational modeling is already being used to elucidate reaction mechanisms and predict outcomes. For example, computational analysis has been employed to understand the divergent pathways in catalyst-controlled syntheses, explaining why a copper catalyst might favor the formation of a bicyclo[2.1.1]hexane while a gold catalyst yields a cyclobutene. nih.gov Quantum mechanical calculations are also used to investigate the photochemical properties and reaction dynamics of related bicyclic systems, providing insights that can guide the development of new synthetic methods. chemrxiv.org
In the context of drug discovery, computational tools are indispensable for designing and evaluating new drug candidates. The defined three-dimensional geometry of the bicyclo[2.1.1]hexane scaffold makes it an ideal candidate for in silico design. enamine.netrsc.orgnih.gov Molecular dynamics simulations can be used to study the conformational behavior of bicyclo[2.1.1]hexane-containing ligands and their interactions with protein targets, helping to optimize binding affinity and selectivity. nih.gov Docking studies can guide the design of new derivatives by predicting how modifications to the scaffold will affect binding to a specific protein.
While large-scale virtual screening campaigns focused specifically on this compound have yet to be widely published, the increasing commercial availability of diverse bicyclo[2.1.1]hexane building blocks will undoubtedly facilitate their inclusion in screening libraries. enamine.net As these libraries grow, virtual screening will become a key method for identifying novel hits containing this scaffold for a wide range of biological targets. This in silico approach will significantly streamline the early stages of drug discovery by prioritizing the synthesis of compounds with the highest probability of success.
Q & A
Q. Key Factors Affecting Yields :
| Parameter | Impact on Yield | Example from Evidence |
|---|---|---|
| Temperature | Higher temps (>80°C) reduce enantioselectivity in fluorination | 4-Fluoro derivatives: 60–75% yield at 25°C |
| Solvent Polarity | Polar aprotic solvents (DMF, DMSO) improve cycloaddition efficiency | Photochemical [2+2] in DMF: 85% conversion |
| Catalysts | Chiral catalysts (e.g., Rh(II)) enhance enantioselectivity in azabicyclo derivatives | Rh-catalyzed synthesis: 92% ee |
How can structural characterization of bicyclo[2.1.1]hexane derivatives be rigorously validated?
Basic Research Question
Combined spectroscopic and computational methods are critical:
- NMR : -NMR identifies fluorinated substituents (e.g., 4-fluoro derivatives show δ = -120 to -180 ppm) .
- X-ray Crystallography : Resolves stereochemistry and confirms bicyclic strain geometry (e.g., bond angles ~95° in bicyclo[2.1.1]hexane cores) .
- Mass Spectrometry : HRMS validates molecular formulas (e.g., [M+H] for CHFO: m/z 147.0421) .
Common Pitfalls : Misassignment of bridgehead protons in H-NMR due to overlapping signals; DFT calculations (e.g., B3LYP/6-31G*) are recommended to corroborate assignments .
What role do bicyclo[2.1.1]hexane derivatives play as bioisosteres in drug design?
Basic Research Question
These derivatives replace planar aromatic rings (e.g., benzene) to improve pharmacokinetics:
- Enhanced Solubility : Oxabicyclohexane derivatives increase aqueous solubility by 3–5× compared to phenyl analogs .
- Metabolic Stability : Fluorinated derivatives resist CYP450 oxidation (e.g., 4-fluoro analogs show t > 6h in hepatic microsomes) .
- Conformational Rigidity : Restricts rotational freedom, improving target binding (e.g., IC values reduced by 10× in protease inhibitors) .
Case Study : Replacing a phenyl ring with this compound in a thrombin inhibitor improved logP from 3.2 to 1.8 while maintaining potency .
How can researchers optimize enantioselectivity in chiral bicyclo[2.1.1]hexane synthesis?
Advanced Research Question
Challenges arise from the rigid bicyclic framework and proximity of substituents:
- Catalytic Asymmetric Synthesis : Rhodium(II) or iridium catalysts induce enantioselectivity in azabicyclo derivatives (e.g., 92% ee with Rh(II)/chiral phosphine ligands) .
- Dynamic Kinetic Resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) to control stereochemistry during cycloadditions .
- Post-Synthetic Modifications : Enzymatic resolution (e.g., lipases) separates enantiomers of carboxylate intermediates .
Data Contradiction Alert : Computational models (DFT) may overestimate enantioselectivity due to neglected solvent effects; experimental validation with polar solvents (e.g., MeCN) is critical .
How to resolve contradictions between computational predictions and experimental bioactivity data?
Advanced Research Question
Discrepancies often stem from inaccurate force fields or unaccounted solvation effects:
Molecular Dynamics (MD) Simulations : Incorporate explicit solvent models (TIP3P water) to refine binding poses .
Free Energy Perturbation (FEP) : Quantifies ΔΔG for substituent effects (e.g., fluoromethyl vs. trifluoromethyl groups) .
In Vitro Assays : Compare inhibition constants (K) across cell lines to validate target engagement (e.g., 4-fluoro derivatives show nM affinity for GABA receptors) .
Example : A computational model predicted 4-(fluoromethyl) derivatives to have higher solubility, but experimental data showed crystallization issues due to hydrophobic clustering. MD simulations revealed aggregation tendencies not captured in initial models .
What strategies mitigate strain-induced instability in bicyclo[2.1.1]hexane derivatives?
Advanced Research Question
The high ring strain (~30 kcal/mol) can lead to decomposition:
- Protective Group Strategies : tert-Butoxycarbonyl (Boc) groups stabilize azabicyclo intermediates during synthesis .
- Low-Temperature Storage : Store fluorinated derivatives at -20°C to prevent retro-Diels-Alder reactions .
- Steric Shielding : Bulky substituents (e.g., trifluoromethyl) reduce strain by distorting the bicyclic core .
Q. Stability Data :
| Derivative | Half-Life (25°C) | Decomposition Pathway |
|---|---|---|
| 4-Fluoro | 72h | C-F bond cleavage |
| 1-Carboxylic Acid | 120h | Decarboxylation |
| Azabicyclo-HCl | 48h | Hydrolysis |
How do substituent electronic effects influence reactivity in bicyclo[2.1.1]hexane derivatives?
Advanced Research Question
Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) modulate reaction pathways:
- Fluorine (EWG) : Accelerates SNAr reactions at bridgehead carbons (e.g., 4-fluoro derivatives react 5× faster than non-fluorinated analogs) .
- Aminomethyl (EDG) : Facilitates nucleophilic additions but reduces oxidative stability (e.g., rapid degradation in HO) .
- Trifluoromethyl (EWG) : Enhances electrophilicity in cross-couplings (e.g., Suzuki-Miyaura yields increase from 40% to 78%) .
Q. Electronic Parameters :
| Substituent | Hammett σ | Effect on Bicyclic Core |
|---|---|---|
| -F | +0.06 | Increased ring strain |
| -COOH | +0.45 | Stabilizes carboxylate |
| -NHCH | -0.15 | Promotes ring-opening |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
